Summary of the application: N-Boc-4-pentyne-1-amine is a click chemistry reagent.
Methods of application: The specific method of application would depend on the particular experiment being conducted. Generally, in a CuAAC reaction, the alkyne and azide are mixed in the presence of a copper catalyst to form a 1,2,3-triazole.
Results or outcomes: The outcome of this reaction is the formation of a 1,2,3-triazole. This reaction is widely used in the field of synthetic chemistry for the creation of complex structures.
Summary of the application: N-Boc-4-pentyne-1-amine can be used in the synthesis of the PROTAC MG-277. PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Methods of application: The specific method of application would depend on the particular experiment being conducted. Generally, in PROTAC synthesis, the linker is used to connect the ligand for the protein of interest to the ligand for the E3 ligase.
Results or outcomes: The outcome of this application is the synthesis of a PROTAC that can degrade a specific protein of interest.
N-Boc-4-pentyne-1-amine, also known as tert-butyl pent-4-yn-1-ylcarbamate, is a chemical compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to a 4-pentyne-1-amine structure. This compound is characterized by its unique alkyne functional group, which contributes to its reactivity and versatility in synthetic applications.
The compound is classified as a liquid and has various physical properties including high solubility in organic solvents and moderate solubility in water. Its boiling point remains unspecified, but it is recognized for its significant biological activity and potential applications in medicinal chemistry and material science .
These reactions make N-Boc-4-pentyne-1-amine a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules .
The synthesis of N-Boc-4-pentyne-1-amine typically involves several key steps:
This multi-step synthesis highlights the compound's utility in organic chemistry while emphasizing the importance of protecting groups in synthetic strategies .
N-Boc-4-pentyne-1-amine has several applications across various fields:
These applications underline its significance in advancing drug discovery and material innovation .
N-Boc-4-pentyne-1-amine shares structural similarities with several other compounds that also contain alkyne or amine functionalities. Below is a comparison highlighting its unique features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Boc-propargylamine | Terminal alkyne with Boc protection | Shorter carbon chain; less steric hindrance |
4-Pentynylamine | Terminal alkyne without protective groups | Lacks Boc protection; more reactive |
N-Boc-butynamine | Shorter alkyne chain with Boc protection | Similar protective group; shorter carbon chain |
N-Boc-4-pentyne-1-amine stands out due to its longer carbon chain and specific reactivity profile, making it particularly useful in targeted drug delivery systems compared to its counterparts .
Corrosive